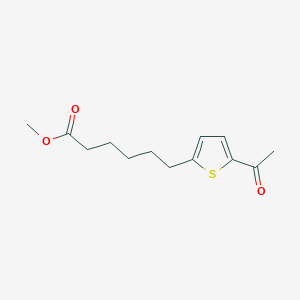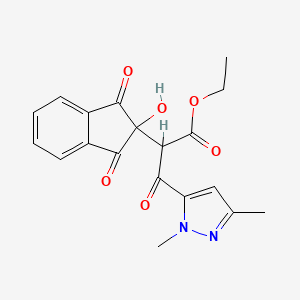
Methyl 6-(5-acetylthiophen-2-yl)hexanoate
Descripción general
Descripción
Methyl 6-(5-acetylthiophen-2-yl)hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(5-acetylthiophen-2-yl)hexanoate typically involves the esterification of 6-(5-acetylthiophen-2-yl)hexanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-(5-acetylthiophen-2-yl)hexanoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules .
Biology: In biological studies, this compound can be used to investigate the interactions between esters and biological macromolecules.
Industry: Used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action for Methyl 6-(5-acetylthiophen-2-yl)hexanoate involves its interaction with various molecular targets through its ester and thiophene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
Comparison: Methyl 6-(5-acetylthiophen-2-yl)hexanoate is unique due to the presence of the thiophene ring, which imparts distinct chemical properties compared to simpler esters like methyl acetate or ethyl acetate
Propiedades
IUPAC Name |
methyl 6-(5-acetylthiophen-2-yl)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(14)12-9-8-11(17-12)6-4-3-5-7-13(15)16-2/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLWUUQIBROZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4611792.png)

![3-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(5-quinolyl)propanamide](/img/structure/B4611806.png)

![2-[[5-(4-Bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4611814.png)
![6-bromo-8-methoxy-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4611822.png)

![4-[4-(butan-2-yl)phenyl]-5-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4611835.png)
![1-Benzyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B4611854.png)
![ethyl 5-acetyl-2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4611862.png)

![5-chloro-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4611891.png)
![4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4611893.png)
![2-({[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4611901.png)
